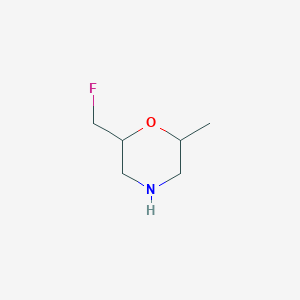
2-(Fluoromethyl)-6-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)-6-methylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives. The introduction of a fluorine atom into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and bioavailability. These characteristics make fluorinated compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-6-methylmorpholine typically involves the fluorination of a suitable precursor. One common method is the nucleophilic substitution reaction, where a fluorine source, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, is used to replace a leaving group (e.g., a halide) on the precursor molecule. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-6-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor in anhydrous solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
2-(Fluoromethyl)-6-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorine-containing structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance in extreme conditions.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to increased potency and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-6-methylmorpholine
- 2-(Bromomethyl)-6-methylmorpholine
- 2-(Hydroxymethyl)-6-methylmorpholine
Uniqueness
2-(Fluoromethyl)-6-methylmorpholine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability, lipophilicity, and bioavailability. These characteristics make it more suitable for applications in pharmaceuticals and materials science compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
2-(fluoromethyl)-6-methylmorpholine |
InChI |
InChI=1S/C6H12FNO/c1-5-3-8-4-6(2-7)9-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
ZUJQAGOVBUTMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13180272.png)
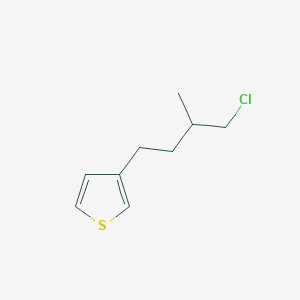
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
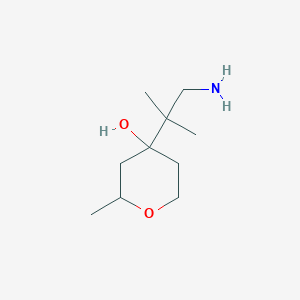

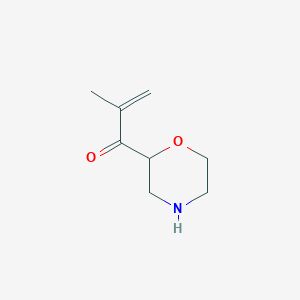
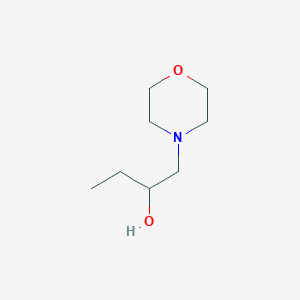
![1-[1-(Aminomethyl)cyclopropyl]prop-2-en-1-one](/img/structure/B13180311.png)
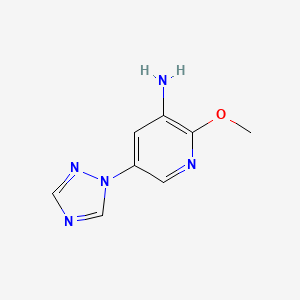
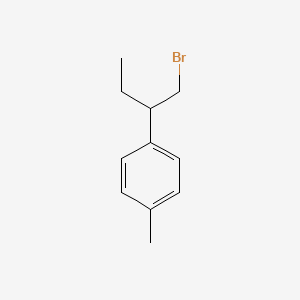
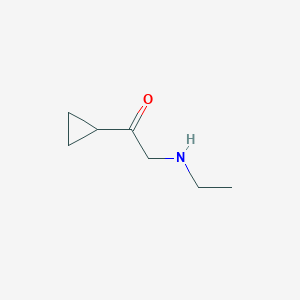
![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13180349.png)
![3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13180354.png)
